(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol under suitable conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group to a sulfonic acid or sulfonamide.
Scientific Research Applications
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate: This compound has a similar dioxolane ring but differs in the substituent group attached to the methyl group.
Oxazole derivatives: These compounds have a different heterocyclic ring structure but share some similar chemical properties and applications.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have a dioxolane ring fused with an indole moiety and are studied for their anticancer properties.
Properties
Molecular Formula |
C12H12O6S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H12O6S/c1-8-3-5-10(6-4-8)19(14,15)16-7-11-9(2)17-12(13)18-11/h3-6H,7H2,1-2H3 |
InChI Key |
NXCIEQOOLZINGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(OC(=O)O2)C |
Origin of Product |
United States |
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